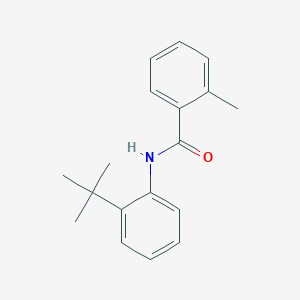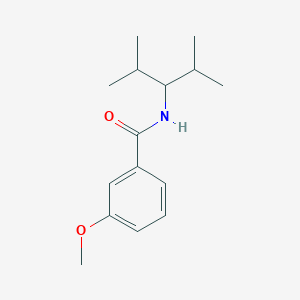
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide, also known as FMH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide works by binding to the active site of ALDH enzymes, preventing them from carrying out their normal metabolic functions. This inhibition leads to the accumulation of toxic compounds, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the inhibition of ALDH activity, induction of oxidative stress, and activation of apoptosis pathways. These effects make N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide a promising candidate for further investigation in the field of cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide is its specificity for ALDH enzymes, which allows for targeted inhibition of these enzymes without affecting other metabolic pathways. However, one limitation of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide, including:
1. Investigation of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide’s potential as a therapeutic agent for cancer treatment.
2. Development of new N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide analogs with improved potency and selectivity.
3. Study of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide’s effects on other metabolic pathways and cellular processes.
4. Investigation of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide’s potential as a tool for studying the role of ALDH enzymes in disease.
5. Evaluation of the safety and toxicity of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide in preclinical and clinical studies.
Conclusion:
In conclusion, N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its specificity for ALDH enzymes and its various biochemical and physiological effects make it a promising candidate for further investigation. However, careful monitoring of its potential toxicity is necessary in laboratory experiments. Further research on N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide’s potential as a therapeutic agent and its effects on other metabolic pathways and cellular processes is needed to fully understand its potential applications.
Méthodes De Synthèse
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 2-furylacetaldehyde with 3-methoxybenzoylhydrazinecarbothioamide. The resulting compound can then be purified through recrystallization to obtain pure N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been used in scientific research for its potential as a selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes. ALDHs are a family of enzymes that play a critical role in the metabolism of various compounds, including alcohol and aldehydes. Inhibition of ALDHs has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(3-methoxybenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-19-11-5-2-4-10(8-11)13(18)16-17-14(21)15-9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,16,18)(H2,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDUQCVSUQQVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)

![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)
![{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5758757.png)

![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)
![5-(4-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5758778.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B5758790.png)


![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)
![3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5758827.png)
![N-[4-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5758847.png)